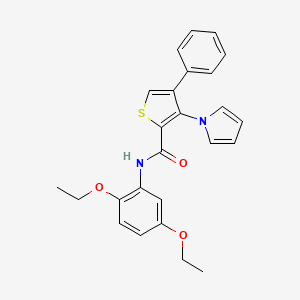

![molecular formula C16H17N5O2S B2400471 3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396810-30-2](/img/structure/B2400471.png)

3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process transforms 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrimido[4,5-d]pyrimidines .Applications De Recherche Scientifique

Synthesis Methods

The synthesis of this compound involves intricate chemical reactions. Researchers have explored various synthetic routes to access it. Some common methods include cyclization reactions, condensation, and functional group transformations. The cyclization of appropriate precursors leads to the formation of the pyrimido[4,5-d]pyrimidine core. These synthetic pathways are essential for obtaining sufficient quantities of the compound for further studies .

Reactivities of Substituents

Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is crucial. Researchers investigate how different functional groups affect the compound’s stability, solubility, and interactions with other molecules. These insights guide modifications to enhance its properties or tailor it for specific applications.

a. Anticancer Activity: Researchers have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary results indicate promising activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells. Its IC50 values (concentration required for 50% inhibition) compare favorably to the standard drug sorafenib . Further studies are needed to explore its mechanism of action and optimize its efficacy.

b. Anti-Inflammatory Properties: Given its unique structure, this compound may exhibit anti-inflammatory effects. Researchers investigate its potential as a novel anti-inflammatory agent, targeting pathways involved in inflammation and immune responses.

c. Antiviral Potential: The compound’s bicyclic structure suggests it could interfere with viral replication. Studies explore its activity against specific viruses, such as herpes simplex virus (HSV) or human immunodeficiency virus (HIV). If successful, it could contribute to antiviral drug development.

d. Neuroprotection: Compounds with similar bicyclic systems have shown neuroprotective properties. Researchers investigate whether this compound can mitigate neurodegenerative processes, making it a potential candidate for treating conditions like Alzheimer’s disease or Parkinson’s disease.

e. Drug Delivery Systems: Researchers explore incorporating this compound into drug delivery systems. Its unique structure may allow targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

f. Other Applications: Beyond the mentioned areas, investigations continue into its potential as an enzyme inhibitor, antimicrobial agent, or even as a fluorescent probe for cellular imaging.

Propriétés

IUPAC Name |

6-cyclopentyl-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-14-12-9-18-15(17-8-11-6-3-7-24-11)19-13(12)20-16(23)21(14)10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H2,17,18,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBGOTNSJVVLPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

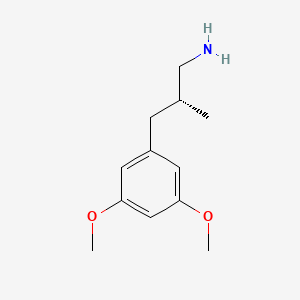

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)

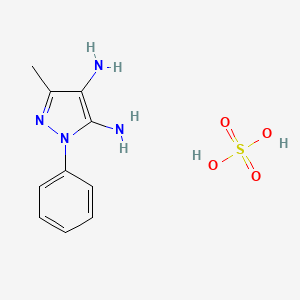

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)

![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)